Phentolamine mesylate

Catalog No.
S539466
CAS No.
65-28-1
M.F
C18H23N3O4S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phentolamine mesylate

CAS Number

65-28-1

Product Name

Phentolamine mesylate

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4)

InChI Key

OGIYDFVHFQEFKQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Fentolamin, Mesilate, Phentolamine, Mesylate, Phentolamine, Methanesulfonate, Phentolamine, Mono-hydrochloride, Phentolamine, Phentolamine, Phentolamine Mesilate, Phentolamine Mesylate, Phentolamine Methanesulfonate, Phentolamine Mono hydrochloride, Phentolamine Mono-hydrochloride, Regitine, Regityn, Rogitine, Z-Max

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O

Description

The exact mass of the compound Phentolamine mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ophthalmology

Phentolamine Mesylate has been used in the field of Ophthalmology .

Application: It’s used in the form of eye drops to improve vision and image quality for patients with severe night vision disturbances (DLD) .

Method of Application: In a placebo-controlled, randomized, double-masked clinical trial, adult patients with severe DLD were given either one dose of Phentolamine Mesylate Ophthalmic Solution (PMOS) or placebo .

Results: The pupil diameter of PMOS-treated subjects decreased significantly, and contrast sensitivity improved significantly post-treatment at various spatial frequencies . PMOS also demonstrated improvements in the numbers of letters read for mesopic and photopic, high- and low-contrast visual acuity .

Stomatology

Phentolamine Mesylate is used in the field of Stomatology .

Application: It’s used for the reversal of soft tissue anesthesia and the associated functional deficits resulting from a local dental anesthetic .

Results: Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .

Pharmaceutical Formulations

Phentolamine Mesylate is used in the analysis of pharmaceutical formulations .

Application: It’s used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations by chemiluminescence technique .

Method of Application: A poly (4-aminobenzene sulfonic acid)-modified glassy carbon electrode (p-ABSA/GCE) was fabricated by electropolymerization .

Results: Phentolamine Mesylate can produce a sensitive well-defined anodic peak current at p-ABSA/GCE .

Reducing Anesthesia Duration

Phentolamine Mesylate is used to reduce the duration of anesthesia .

Application: It’s used to accelerate reversal of soft-tissue anesthesia and the associated functional deficits .

Method of Application: Phentolamine Mesylate is administered in the same area as a local anesthetic .

Results: Phentolamine Mesylate was found to be efficacious and safe in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .

Cardiovascular Diseases

Phentolamine Mesylate is used in the field of cardiovascular diseases .

Application: It’s used for the control of hypertensive emergencies, most notably due to pheochromocytoma . It also has usefulness in the treatment of cocaine-induced cardiovascular complications .

Method of Application: Phentolamine Mesylate is administered intravenously or intramuscularly .

Results: Phentolamine Mesylate helps in vasodilation due to α1 blockade . It causes a relaxation of systemic vasculature, leading to hypotension . This hypotension is sensed by the baroreceptor reflex, which results in increased sympathetic nerve firing on the heart, releasing norepinephrine .

Erectile Dysfunction

Phentolamine Mesylate is used in the field of Urology .

Application: It’s used for the treatment of erectile dysfunction .

Method of Application: Phentolamine Mesylate is administered by injection into the penis (intracavernosal), which increases blood flow to the penis, resulting in an erection .

Results: Phentolamine Mesylate was found to be efficacious and safe for the treatment of erectile dysfunction . It enhances depressed left ventricular function in patients with increased left ventricular filling pressure after myocardial infarction .

Anesthesia

Phentolamine Mesylate is used in the field of Anesthesia .

Application: It’s used for the reversal of local anesthesia, particularly in dentistry, reducing the duration of anesthesia and the associated functional deficits .

Method of Application: Phentolamine Mesylate is administered in the same area as a local anesthetic .

Results: Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .

Diagnostic Testing for Pheochromocytoma

Phentolamine Mesylate is used in the field of Endocrinology .

Application: It’s used in the diagnosis of pheochromocytoma, a rare tumor of the adrenal glands .

Results: The test helps in the diagnosis of pheochromocytoma, aiding in the appropriate treatment of the condition .

Phentolamine mesylate is a reversible, non-selective alpha-adrenergic antagonist primarily used for its vasodilatory effects. It is known for its ability to induce relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance and hypotension. This compound is often employed in clinical settings for various therapeutic applications, including the management of hypertensive emergencies, particularly those associated with pheochromocytoma. Phentolamine mesylate is also utilized in dentistry to reverse the effects of local anesthetics that cause vasoconstriction, marketed under the brand name OraVerse .

Phentolamine acts by blocking alpha-adrenergic receptors. These receptors are located on blood vessel walls and mediate the effects of hormones like epinephrine and norepinephrine. By blocking these receptors, phentolamine prevents the hormones from causing vasoconstriction (narrowing of blood vessels), leading to vasodilation (widening of blood vessels) and a decrease in blood pressure.

  • Tachycardia (increased heart rate)
  • Hypotension (low blood pressure)
  • Palpitations
  • Dizziness
  • Nausea and vomiting.

Phentolamine mesylate can also interact with other medications, so it's crucial to inform healthcare providers about all medications being taken before administration.

Please Note:

  • The information provided is for scientific research purposes only and should not be construed as medical advice.
  • Consult a qualified healthcare professional for any questions or concerns regarding the use of phentolamine mesylate.

Phentolamine mesylate functions as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. Its mechanism involves binding to these receptors, which inhibits their activation by endogenous catecholamines like norepinephrine. This blockade results in vasodilation and decreased blood pressure. Additionally, phentolamine may stimulate beta-adrenergic receptors, contributing to its cardiovascular effects .

The chemical structure can be represented by the following formula:

Phentolamine mesylate exhibits several biological activities due to its action on adrenergic receptors. Its primary effects include:

  • Vasodilation: Reduces peripheral vascular resistance, leading to hypotension.
  • Increased Heart Rate: Reflex tachycardia may occur due to the baroreceptor response to hypotension.
  • Pupil Dilation: Used in ophthalmology to reverse mydriasis induced by muscarinic antagonists .

The compound's half-life is approximately 19 minutes, with metabolism occurring primarily in the liver .

Phentolamine can be synthesized through several methods, including:

  • Alkylation Reaction: The alkylation of 3-(4-methylanilino)phenol using 2-chloromethylimidazoline is a common synthetic route.
  • Chlorination Reactions: Substituting hydroxyl groups with chlorine atoms via reactions with thionyl chloride or phosphorus oxychloride mixtures can also be employed .

These methods highlight the versatility in synthesizing phentolamine mesylate and its derivatives.

Phentolamine mesylate has a range of clinical applications:

  • Management of Hypertensive Crises: Particularly effective in patients with pheochromocytoma.
  • Reversal of Local Anesthesia: Used in dental procedures to counteract prolonged vasoconstriction from local anesthetics.
  • Treatment of Cocaine-Induced Cardiovascular Complications: It is sometimes used when beta-blockers are contraindicated due to the risk of unopposed alpha-mediated vasoconstriction .

Phentolamine mesylate interacts with various drugs and substances:

  • Beta-Adrenergic Blockers: Concurrent use may lead to exacerbated cardiovascular effects.
  • Calcium Channel Blockers: Can enhance hypotensive effects when used together.
  • Norepinephrine: As an antagonist, it can counteract the vasoconstrictive effects of norepinephrine infusions during treatment for shock or severe hypotension .

Several compounds share similarities with phentolamine mesylate, primarily in their pharmacological actions as alpha-adrenergic antagonists:

Compound NameMechanismUnique Features
PrazosinSelective alpha-1 blockerPrimarily used for hypertension; less reflex tachycardia than phentolamine.
DoxazosinSelective alpha-1 blockerLonger half-life; often used for benign prostatic hyperplasia.
PhenoxybenzamineNon-selective alpha blockerIrreversible antagonist; used mainly for pheochromocytoma management.

Phentolamine mesylate's unique characteristic lies in its reversible action and broader application range, including dental anesthesia reversal and acute hypertensive crisis management .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

377.14092740 g/mol

Monoisotopic Mass

377.14092740 g/mol

Heavy Atom Count

26

Appearance

White to off-white solid powder.

Melting Point

181.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7543E5K9T

Related CAS

50-60-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phentolamine Mesylate is the mesylate salt of a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, phentolamine binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

65-28-1

Wikipedia

Phentolamine mesylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Prados-Frutos JC, Rojo R, González-Serrano J, González-Serrano C, Sammartino
2: Grover HS, Gupta A, Saksena N, Saini N. Phentolamine mesylate: It's role as a
3: Boynes SG, Riley AE, Milbee S, Bastin MR, Price ME, Ladson A. Evaluating
4: Nourbakhsh N, Shirani F, Babaei M. Effect of phentolamine mesylate on duration
5: Yagiela JA. What's new with phentolamine mesylate: a reversal agent for local
6: Hersh EV, Lindemeyer RG. Phentolamine mesylate for accelerating recovery from
7: Froum SJ, Froum SH, Malamed SF. The use of phentolamine mesylate to evaluate
8: Wynn RL. Phentolamine mesylate--an old medical drug becomes a new dental drug.
9: Rutherford B, Zeller JR, Thake D. Local and systemic toxicity of intraoral
10: Tavares M, Goodson JM, Studen-Pavlovich D, Yagiela JA, Navalta LA, Rogy S,
11: Poulet FM, Berardi MR, Halliwell W, Hartman B, Auletta C, Bolte H.
12: Padma-Nathan H, Goldstein I, Klimberg I, Coogan C, Auerbach S, Lammers P;
13: Lammers PI, Rubio-Aurioles E, Castell R, Castaneda J, Ponce de Leon R, Hurley
14: Dinsmore WW, Gingell C, Hackett G, Kell P, Savage D, Oakes R, Frentz GD.
15: McCleane GJ. Intravenous phentolamine mesylate alleviates the pain of
16: McCleane GJ. Phentolamine mesylate can alleviate the nausea and vomiting
17: McCleane GJ. Oral phentolamine mesylate in the treatment of complex regional
18: Hadzija BW, Mattocks AM, Stahl GM. Physicochemical stability of papaverine
19: Tu YH, Allen LV Jr, Wang DP. Stability of papaverine hydrochloride and
20: Okabe S, Takeuchi K, Honda K, Takagi K. Effects of phentolamine mesylate and

Explore Compound Types